

An In-depth Technical Guide to the Synthesis and Characterization of Calcifediol-d3

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Compound of Interest

Compound Name: Calcifediol-d3

Cat. No.: B602758

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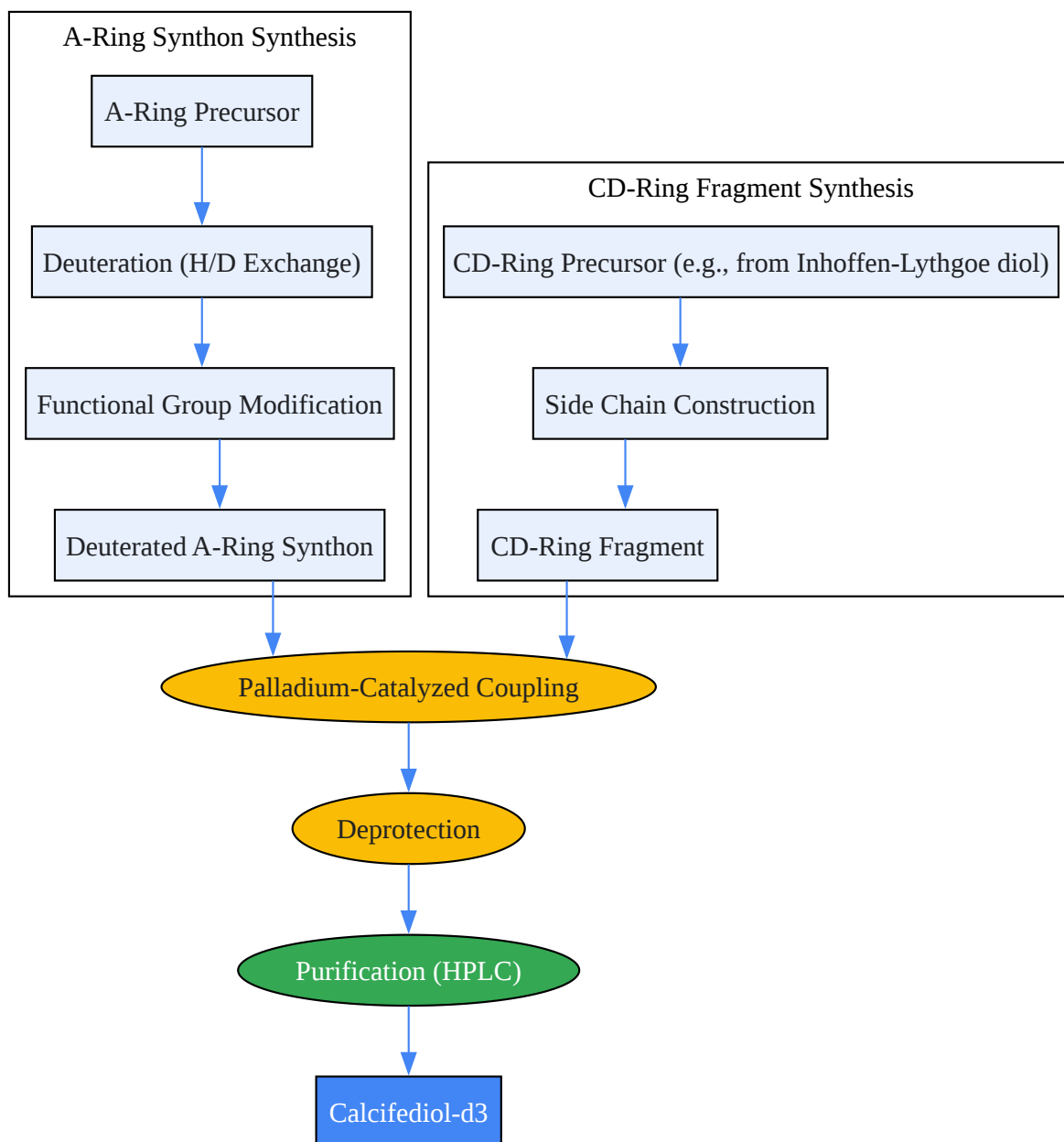
This technical guide provides a comprehensive overview of the synthesis and characterization of **Calcifediol-d3** (25-hydroxyvitamin D3-d3), a deuterated analog of Calcifediol. This isotopically labeled compound is of significant interest as an internal standard in quantitative analyses by mass spectrometry, ensuring accuracy and precision in clinical and research settings. This document details the synthetic pathways, experimental protocols, and analytical characterization of **Calcifediol-d3**, presenting data in a clear and accessible format.

Synthesis of Calcifediol-d3

The synthesis of **Calcifediol-d3** typically involves a convergent approach, where a deuterated A-ring synthon is coupled with a CD-ring fragment.^{[1][2]} This strategy allows for the precise introduction of deuterium atoms at metabolically stable positions, ensuring the integrity of the label throughout biological studies.

A common method for preparing deuterated A-ring synthons involves the H/D exchange at specific positions of a precursor molecule.^[3] The subsequent coupling with the CD-ring moiety is often achieved through a palladium-catalyzed reaction, such as the Sonogashira or Wittig-Horner reaction, followed by deprotection steps to yield the final product.^{[3][4]}

The overall synthetic workflow can be visualized as follows:



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Synthetic Workflow for **Calcifediol-d3**

Experimental Protocol: Synthesis of **Calcifediol-d3**

This protocol is a generalized representation based on established methods for synthesizing deuterated vitamin D analogs.[3][4] Researchers should optimize conditions for their specific laboratory setup.

1. Synthesis of Deuterated A-Ring Synthon:

- **Step 1: Deuteration.** A suitable A-ring precursor alcohol is subjected to an H/D exchange reaction. This can be achieved using a deuterium source such as D₂O in the presence of a catalyst.
- **Step 2: Functionalization.** The deuterated alcohol is then converted into a reactive enyne suitable for the coupling reaction. This may involve multiple steps, including protection of hydroxyl groups and introduction of the enyne moiety.

2. Synthesis of CD-Ring Fragment:

- The CD-ring fragment containing the desired side chain is typically synthesized from a known starting material like the Inhoffen-Lythgoe diol. The side chain is constructed through a series of organic reactions to introduce the 25-hydroxy group.

3. Palladium-Catalyzed Coupling:

- The deuterated A-ring enyne and the CD-ring bromoolefin are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄). The reaction is typically carried out in an inert atmosphere.

4. Deprotection:

- Silyl protecting groups on the hydroxyl functions are removed using a reagent like tetrabutylammonium fluoride (TBAF).

5. Purification:

- The crude product is purified by column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to isolate the pure **Calcifediol-d3**.

Table 1: Summary of Synthetic Reaction Data

Step	Key Reagents and Conditions	Typical Yield (%)	Reference
Deuteration of A-Ring Precursor	D2O, Catalyst	>90% deuterium incorporation	[3]
Palladium-Catalyzed Coupling	Pd(PPh3)4, Solvent (e.g., THF)	30-40%	[5]
Deprotection	TBAF, THF	>90%	[5]
Overall Yield (from coupled product)	-	Variable, dependent on purification	[5]

Characterization of Calcifediol-d3

The structural integrity and purity of the synthesized **Calcifediol-d3** are confirmed using a combination of spectroscopic and chromatographic techniques.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for both the purification and the final purity assessment of **Calcifediol-d3**. A reversed-phase C18 column is commonly employed.

Experimental Protocol: HPLC Analysis

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
- Mobile Phase: A gradient mixture of acetonitrile and water is typically used.[6]
- Detection: UV detection at 265 nm.[2]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.

Table 2: HPLC Characterization Data

Parameter	Value	Reference
Column	C18 Reversed-Phase	[6]
Mobile Phase	Acetonitrile/Water gradient	[6]
Detection Wavelength	265 nm	[2]
Expected Retention Time	Dependent on specific gradient and column	-
Purity	>98%	-

2.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of **Calcifediol-d3**. The observed mass shift due to deuterium incorporation provides definitive evidence of successful labeling.

Experimental Protocol: LC-MS/MS Analysis

- LC System: Utilize HPLC conditions similar to those described above.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[7]
- Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.[7][8]
- Data Acquisition: Full scan mode to determine the parent ion mass and product ion scan (MS/MS) to characterize fragmentation.

Table 3: Mass Spectrometry Data for **Calcifediol-d3**

Parameter	Expected Value	Comments
Molecular Formula	C ₂₇ H ₄₁ D ₃ O ₂	-
Molecular Weight	403.67	-
[M+H] ⁺	m/z 404.7	-
[M+H-H ₂ O] ⁺	m/z 386.7	Common fragment ion
[M+H-2H ₂ O] ⁺	m/z 368.7	Common fragment ion

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of **Calcifediol-d₃**, confirming the position of the deuterium labels and the overall molecular structure.

Experimental Protocol: NMR Analysis

- Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Analysis: Acquisition of ¹H and ¹³C spectra.

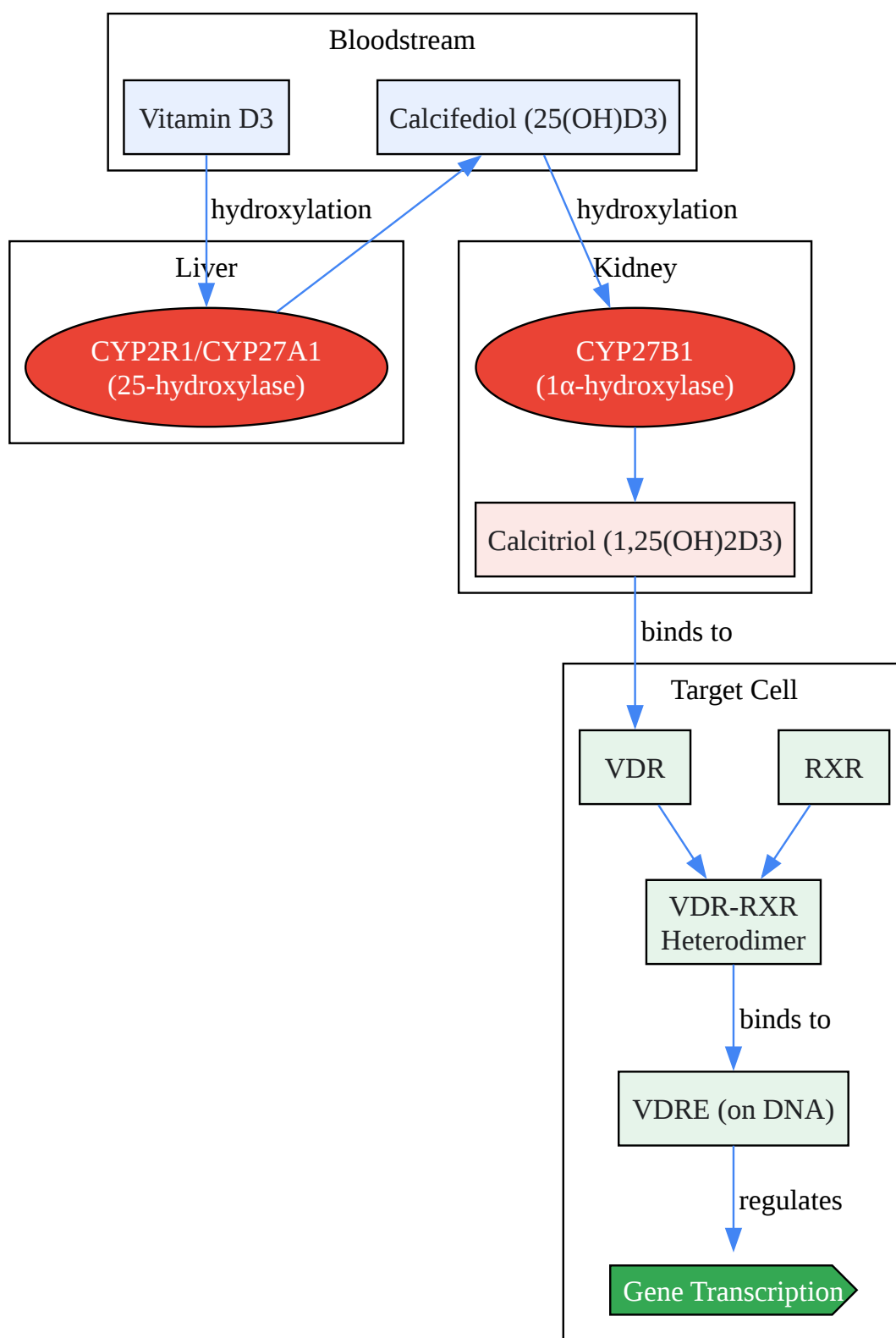
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for Calcifediol Skeleton (in CDCl₃)

Note: The absence of signals at the deuterated positions in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum would confirm successful deuteration.

Atom	¹ H Chemical Shift (ppm) (approx.)	¹³ C Chemical Shift (ppm) (approx.)
C1	3.96	69.2
C3	4.23	66.8
C6	6.23	122.6
C7	6.03	117.5
C18	0.54	12.2
C19	4.81, 5.05	112.3
C21	0.92	18.8
C26/C27	1.22	29.2

Vitamin D Signaling Pathway

Calcifediol is a prohormone that is converted to the active form, Calcitriol (1,25-dihydroxyvitamin D₃), primarily in the kidneys. Calcitriol then binds to the Vitamin D Receptor (VDR), which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA to regulate gene transcription.



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Vitamin D Metabolic and Signaling Pathway

Conclusion

The synthesis and rigorous characterization of **Calcifediol-d3** are paramount for its use as a reliable internal standard in various analytical applications. The convergent synthetic strategy allows for the efficient and specific introduction of a deuterium label. A combination of HPLC, mass spectrometry, and NMR spectroscopy provides a comprehensive characterization, ensuring the identity, purity, and structural integrity of the final product. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with deuterated vitamin D analogs.

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